1-(PHENYLSULFONYL)-3-(3-PYRIDYL)-1H-1,2,4-TRIAZOL-5-AMINE
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Overview
Description
1-(PHENYLSULFONYL)-3-(3-PYRIDYL)-1H-1,2,4-TRIAZOL-5-AMINE is a heterocyclic compound that features a triazole ring substituted with a phenylsulfonyl group and a pyridyl group
Preparation Methods
The synthesis of 1-(PHENYLSULFONYL)-3-(3-PYRIDYL)-1H-1,2,4-TRIAZOL-5-AMINE typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine and an appropriate nitrile compound.
Introduction of the Phenylsulfonyl Group: The phenylsulfonyl group can be introduced via sulfonylation using phenylsulfonyl chloride in the presence of a base such as triethylamine.
Attachment of the Pyridyl Group: The pyridyl group can be introduced through a nucleophilic substitution reaction using a pyridyl halide.
Industrial production methods may involve optimization of reaction conditions to improve yield and purity, such as controlling temperature, solvent choice, and reaction time.
Chemical Reactions Analysis
1-(PHENYLSULFONYL)-3-(3-PYRIDYL)-1H-1,2,4-TRIAZOL-5-AMINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the pyridyl or triazole rings, using reagents such as alkyl halides or acyl chlorides.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions.
Scientific Research Applications
1-(PHENYLSULFONYL)-3-(3-PYRIDYL)-1H-1,2,4-TRIAZOL-5-AMINE has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets such as enzymes and receptors.
Materials Science: It is used in the development of advanced materials, including polymers and nanomaterials, due to its unique structural properties.
Biological Research: The compound is investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Mechanism of Action
The mechanism of action of 1-(PHENYLSULFONYL)-3-(3-PYRIDYL)-1H-1,2,4-TRIAZOL-5-AMINE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
1-(PHENYLSULFONYL)-3-(3-PYRIDYL)-1H-1,2,4-TRIAZOL-5-AMINE can be compared with similar compounds such as:
1-(PHENYLSULFONYL)-1H-1,2,4-TRIAZOLE: Lacks the pyridyl group, which may result in different biological activities and chemical properties.
3-(3-PYRIDYL)-1H-1,2,4-TRIAZOLE:
1-(PHENYLSULFONYL)-3-(2-PYRIDYL)-1H-1,2,4-TRIAZOL-5-AMINE: Similar structure but with a different position of the pyridyl group, which can influence its binding affinity and specificity.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
2-(benzenesulfonyl)-5-pyridin-3-yl-1,2,4-triazol-3-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N5O2S/c14-13-16-12(10-5-4-8-15-9-10)17-18(13)21(19,20)11-6-2-1-3-7-11/h1-9H,(H2,14,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHWMKHGYNCADMV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)N2C(=NC(=N2)C3=CN=CC=C3)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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